molecular formula C15H18O4S B15171279 Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate CAS No. 921594-84-5

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate

Cat. No.: B15171279
CAS No.: 921594-84-5
M. Wt: 294.4 g/mol
InChI Key: MZIAYLCRFXUJJA-UHFFFAOYSA-N
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Description

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate is a substituted propanedioate ester featuring a methylsulfanyl (SCH₃) group, a phenyl (C₆H₅) substituent, and two ethyl ester moieties. Its molecular structure combines a malonate backbone with sulfur- and aromatic-rich functional groups, making it a versatile intermediate in organic synthesis, particularly for cyclocondensation reactions to form heterocyclic compounds (e.g., pyrimidines or thieno-fused systems) . The methylsulfanyl group enhances nucleophilicity, while the phenyl group introduces steric bulk and aromatic interactions, influencing both reactivity and crystallographic packing .

Properties

CAS No.

921594-84-5

Molecular Formula

C15H18O4S

Molecular Weight

294.4 g/mol

IUPAC Name

diethyl 2-[methylsulfanyl(phenyl)methylidene]propanedioate

InChI

InChI=1S/C15H18O4S/c1-4-18-14(16)12(15(17)19-5-2)13(20-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

MZIAYLCRFXUJJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)SC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of diethyl propanedioate with methylsulfanyl and phenyl-containing reagents. One common method involves the alkylation of diethyl propanedioate with a phenylmethylidene reagent in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often employing catalysts and continuous monitoring of reaction parameters. The final product is purified through distillation or recrystallization techniques to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester groups to alcohols or the phenylmethylidene group to a phenylmethyl group.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and phenylmethyl derivatives.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate involves its interaction with molecular targets through its reactive functional groups. The ester groups can undergo hydrolysis to release active intermediates, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The compound is compared below with its closest structural analogs, focusing on molecular weight, density, boiling point, and functional group contributions.

Table 1: Physical Properties of Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups
This compound* C₁₄H₁₈O₄S₂ ~328.4 (estimated) ~1.2–1.3 (estimated) ~350–370 (estimated) Ethyl ester, SCH₃, C₆H₅
Dipropan-2-yl [bis(methylsulfanyl)methylidene]propanedioate C₁₂H₂₀O₄S₂ 292.41 1.144 344.3 Isopropyl ester, bis(SCH₃)
Diethyl 1,3-propanedioate (malonate) C₇H₁₂O₄ 160.17 1.32 (20°C) 199–200 Ethyl ester, malonate backbone
Diethyl sulfate C₄H₁₀O₄S 154.18 1.18 209 Ethyl ester, sulfate (SO₄)

Key Observations:

  • Molecular Weight and Substituents : The phenyl group in the target compound increases its molecular weight compared to dipropan-2-yl [bis(methylsulfanyl)methylidene]propanedioate (292.41 vs. ~328.4 g/mol). However, the absence of a second methylsulfanyl group reduces sulfur content relative to the dipropan-2-yl analog.
  • Boiling Point : The phenyl group likely elevates the boiling point (~350–370°C) compared to dipropan-2-yl [bis(methylsulfanyl)methylidene]propanedioate (344.3°C) due to increased van der Waals interactions.
  • Density : The phenyl group’s planar structure may slightly increase density compared to aliphatic analogs (e.g., dipropan-2-yl compound: 1.144 g/cm³ vs. estimated ~1.2–1.3 g/cm³).
Reactivity Comparison
  • Nucleophilicity : The methylsulfanyl group enhances nucleophilic character, enabling thiol-ene or alkylation reactions, similar to dipropan-2-yl [bis(methylsulfanyl)methylidene]propanedioate .
  • Aromatic Interactions : The phenyl group facilitates π-π stacking in crystallization, as observed in hydrogen-bonded networks (e.g., Etter’s graph-set analysis) .
  • Ester Hydrolysis : Ethyl esters are more hydrolytically stable than methyl analogs but less so than bulkier isopropyl esters (e.g., dipropan-2-yl analog) .

Crystallographic and Analytical Considerations

  • Structure Validation : Tools like SHELX (SHELXL, SHELXS) are critical for resolving crystal structures, particularly for sulfur- and aromatic-rich compounds .
  • Hydrogen Bonding: The phenyl group may reduce hydrogen-bonding propensity compared to hydroxylated analogs (e.g., 4,4'-sulfonyldiphenol), favoring hydrophobic interactions .

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